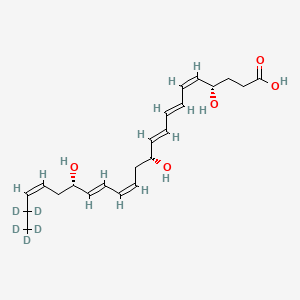
Resolvin D3-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Resolvin D3-d5 is a specialized pro-resolving mediator derived from docosahexaenoic acid, an omega-three polyunsaturated fatty acid. Resolvins are known for their potent anti-inflammatory and pro-resolving properties, playing a crucial role in the resolution of inflammation and the restoration of tissue homeostasis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Resolvin D3 involves several key steps, including the Suzuki–Miyaura cross-coupling reaction of C1–C8 borane with C9–C22 iodoolefin. The intermediate is obtained through sequential Wittig reactions of C9–C13 phosphonium salt with C14–C19 aldehyde and then C9–C19 aldehyde with propyltriphenylphosphonium bromide .
Industrial Production Methods: While specific industrial production methods for Resolvin D3-d5 are not extensively documented, the synthesis typically involves organic synthesis techniques and the use of advanced catalytic processes to ensure high stereoselectivity and yield .
化学反応の分析
Types of Reactions: Resolvin D3-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biosynthesis and functional activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated compounds and nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various stereoisomers and derivatives of Resolvin D3, which retain the compound’s anti-inflammatory and pro-resolving properties .
科学的研究の応用
Resolvin D3-d5 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of specialized pro-resolving mediators.
Biology: Investigated for its role in modulating inflammatory responses and promoting tissue repair.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, neurodegenerative disorders, and cardiovascular diseases
作用機序
Resolvin D3-d5 exerts its effects by binding to specific receptors on the surface of immune cells, such as G-protein coupled receptors. This binding triggers a cascade of signaling pathways that lead to the inhibition of pro-inflammatory cytokine production and the promotion of phagocytosis of apoptotic cells. The compound also enhances the clearance of cellular debris and pathogens, thereby facilitating the resolution of inflammation .
類似化合物との比較
- Resolvin D1
- Resolvin D2
- Resolvin E1
- Protectin D1
- Maresin 1
Comparison: While all these compounds share anti-inflammatory and pro-resolving properties, Resolvin D3-d5 is unique in its specific receptor interactions and the pathways it modulates. For instance, Resolvin D1 and Resolvin D2 primarily act on different receptors and have distinct roles in inflammation resolution. Protectin D1 and Maresin 1, although similar in function, are derived from different precursors and have unique biosynthetic pathways .
特性
分子式 |
C22H32O5 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
(4S,5Z,7E,9E,11R,13Z,15E,17S,19Z)-21,21,22,22,22-pentadeuterio-4,11,17-trihydroxydocosa-5,7,9,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-7-12-19(23)14-10-6-11-15-20(24)13-8-4-5-9-16-21(25)17-18-22(26)27/h3-11,13-14,16,19-21,23-25H,2,12,15,17-18H2,1H3,(H,26,27)/b5-4+,7-3-,11-6-,13-8+,14-10+,16-9-/t19-,20-,21+/m0/s1/i1D3,2D2 |
InChIキー |
QBTJOLCUKWLTIC-NGWGEVSUSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCC(=O)O)O)O)O |
正規SMILES |
CCC=CCC(C=CC=CCC(C=CC=CC=CC(CCC(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Piperidin-4-Yloxy-1-Benzothiophen-2-Yl)-5-[(1,3,5-Trimethylpyrazol-4-Yl)methyl]-1,3,4-Oxadiazole](/img/structure/B10778961.png)
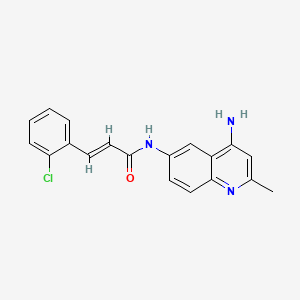
![5,6-dichloro-2H-triazolo[4,5-e]pyrazine](/img/structure/B10778970.png)
![[(E)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778975.png)
![3-[6-[(4-Tert-Butylphenyl)sulfonylamino]-5-(2-Methoxyphenoxy)-2-Pyrimidin-2-Yl-Pyrimidin-4-Yl]oxy-N-(2,6-Dimethylphenyl)propanamide](/img/structure/B10778979.png)
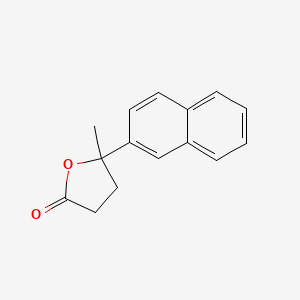
![(6aR,9R,10aR)-9-(hydroxymethyl)-3-(8-isothiocyanato-2-methyloctan-2-yl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol](/img/structure/B10778985.png)
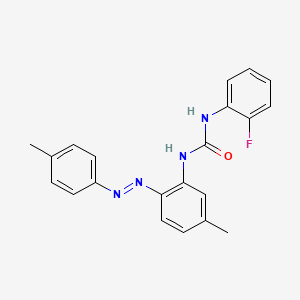

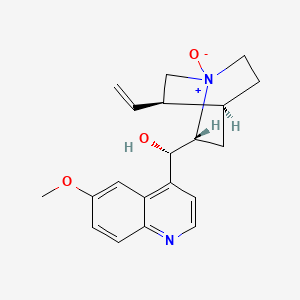
![(5Z,8Z,11Z,14Z)-((8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) icosa-5,8,11,14-tetraenoate](/img/structure/B10779000.png)
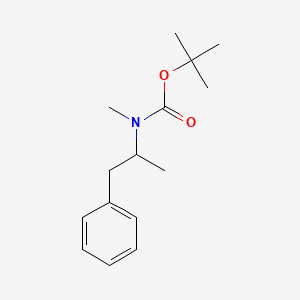
![cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val]](/img/structure/B10779018.png)
